(2R,3S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,3S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety separately.
Glycosylation: The purine base is glycosylated with the sugar moiety under acidic conditions to form the nucleoside.
Protection and Deprotection: Protective groups are often used to protect reactive hydroxyl groups during the synthesis. These groups are later removed under specific conditions.
Functional Group Modification: The prop-2-enoxy group is introduced through a substitution reaction, and the amino group is introduced through an amination reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-enoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted purine nucleosides.
Scientific Research Applications
Chemistry
Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleophilic substitution and oxidation reactions.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication by incorporating into viral DNA or RNA.
Enzyme Inhibition: Studied for its ability to inhibit enzymes involved in nucleic acid metabolism.
Medicine
Anticancer Therapy: Explored as a potential anticancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Antiviral Therapy: Potential use in treating viral infections such as HIV and hepatitis.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Biotechnology: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can lead to chain termination during DNA or RNA synthesis, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases. The pathways involved often include the inhibition of nucleic acid elongation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the prop-2-enoxy group, making it less versatile in chemical modifications.
(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Contains a bromine atom instead of the prop-2-enoxy group, which affects its reactivity and biological activity.
Uniqueness
The presence of the prop-2-enoxy group in (2R,3S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol provides unique chemical properties that enhance its reactivity and potential for chemical modifications. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity.
Properties
Molecular Formula |
C13H17N5O5 |
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Molecular Weight |
323.30 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
KXJZSIPISHDOMT-WURNFRPNSA-N |
Isomeric SMILES |
C=CCOC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
C=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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